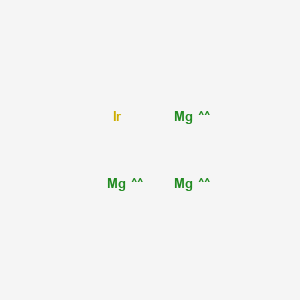
Iridium--magnesium (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium–magnesium (1/3) is a compound consisting of iridium and magnesium in a 1:3 ratio. Iridium is a member of the platinum group metals and is known for its high density and corrosion resistance . Magnesium, on the other hand, is a lightweight metal with excellent mechanical properties . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of iridium–magnesium (1/3) typically involves the reduction of iridium salts with magnesium. One common method is the reduction of iridium trichloride with magnesium powder under high-temperature conditions. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of iridium–magnesium (1/3) involves similar reduction processes but on a larger scale. The use of high-purity iridium and magnesium is crucial to ensure the quality of the final product. The reaction is typically conducted in a controlled environment to maintain the desired stoichiometry and prevent contamination .
Analyse Des Réactions Chimiques
Types of Reactions: Iridium–magnesium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. When exposed to air, it reacts with oxygen to form a thin layer of iridium dioxide (IrO₂) and magnesium oxide (MgO) .
Common Reagents and Conditions: Common reagents used in the reactions of iridium–magnesium (1/3) include oxygen, halogens, and acids. For example, in the presence of hydrochloric acid, the compound can undergo a substitution reaction to form iridium chloride and magnesium chloride .
Major Products Formed: The major products formed from the reactions of iridium–magnesium (1/3) depend on the specific reagents and conditions used. For instance, oxidation reactions typically yield iridium dioxide and magnesium oxide, while substitution reactions with halogens produce iridium halides and magnesium halides .
Applications De Recherche Scientifique
Iridium–magnesium (1/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and hydroformylation . In biology and medicine, iridium-based compounds have shown promise as anticancer agents due to their ability to induce reactive oxygen species and cause DNA damage in cancer cells . In industry, iridium–magnesium (1/3) is used in the production of high-performance materials, such as thin films for electronic devices and coatings for corrosion-resistant applications .
Mécanisme D'action
The mechanism by which iridium–magnesium (1/3) exerts its effects varies depending on the application. In catalytic reactions, the iridium component acts as the active site, facilitating the conversion of reactants to products. The magnesium component helps stabilize the iridium and enhances its catalytic activity . In anticancer applications, iridium-based compounds generate reactive oxygen species that cause oxidative stress and DNA damage in cancer cells, leading to cell death .
Comparaison Avec Des Composés Similaires
Iridium–magnesium (1/3) can be compared to other iridium-based compounds, such as iridium dioxide (IrO₂) and iridium trichloride (IrCl₃). While iridium dioxide is primarily used for its catalytic properties, iridium trichloride is commonly used as a precursor for other iridium compounds . The unique combination of iridium and magnesium in iridium–magnesium (1/3) provides enhanced stability and catalytic activity compared to these individual compounds .
List of Similar Compounds:- Iridium dioxide (IrO₂)
- Iridium trichloride (IrCl₃)
- Iridium hexafluoride (IrF₆)
- Iridium tetroxide (IrO₄)
Propriétés
Numéro CAS |
60863-70-9 |
|---|---|
Formule moléculaire |
IrMg3 |
Poids moléculaire |
265.13 g/mol |
InChI |
InChI=1S/Ir.3Mg |
Clé InChI |
SFQHQDZJVZAACH-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Mg].[Mg].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



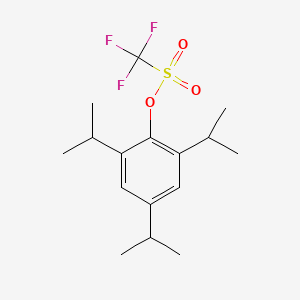
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
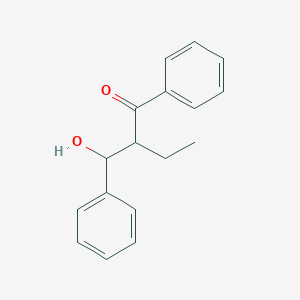
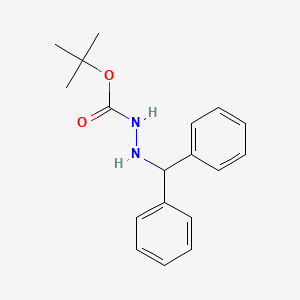

![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
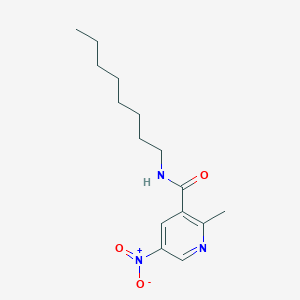
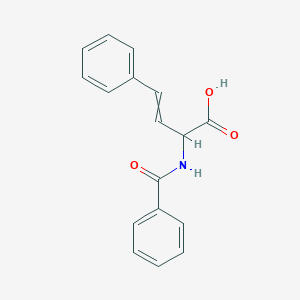
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
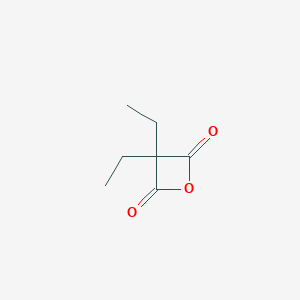
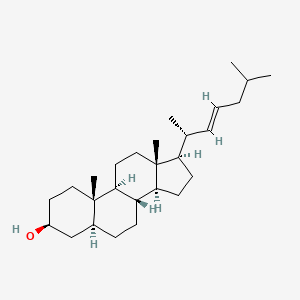
![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)
